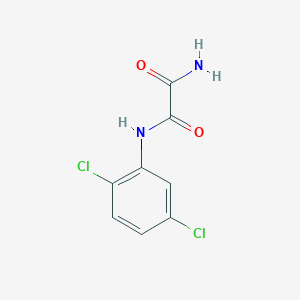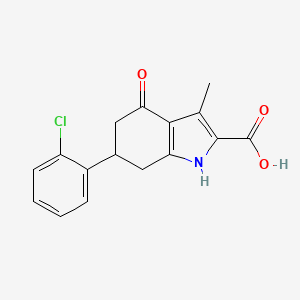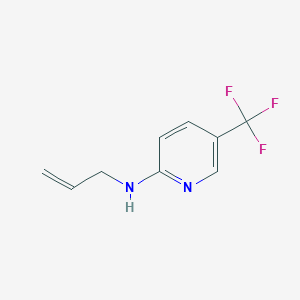![molecular formula C14H15N3O3 B4238433 N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide
Vue d'ensemble
Description
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide, also known as UK-5099, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of mitochondrial pyruvate carrier (MPC), a protein that plays a crucial role in cellular metabolism.
Mécanisme D'action
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide acts as a competitive inhibitor of MPC, binding to the carrier protein and preventing the transport of pyruvate into the mitochondria. This inhibition leads to a decrease in the production of ATP through oxidative phosphorylation, which can have significant effects on cellular metabolism.
Biochemical and Physiological Effects:
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of MPC by N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can lead to a decrease in cellular respiration and ATP production, which can affect various cellular processes. Studies have shown that N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can inhibit cancer cell growth, reduce insulin secretion, and impair muscle function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent inhibitor of MPC and can be used to study the effects of altered mitochondrial metabolism on cellular processes. However, N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide also has some limitations. It is a relatively expensive compound and may not be readily available for all researchers. Additionally, the effects of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide on cellular metabolism can be complex and may require careful interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide. One area of interest is the potential use of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide as a therapeutic agent for cancer treatment. Studies have shown that inhibition of MPC by N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide can inhibit cancer cell growth, and further research is needed to explore the potential of this compound as a cancer therapy. Additionally, further research is needed to understand the effects of N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide on various cellular processes, including muscle function and insulin secretion. Finally, the development of new MPC inhibitors may provide additional tools for studying the role of mitochondrial metabolism in cellular processes.
Applications De Recherche Scientifique
N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide has been widely used in scientific research to study the role of MPC in cellular metabolism. It has been shown to inhibit the transport of pyruvate into the mitochondria, which leads to a decrease in cellular respiration and ATP production. This inhibition has been used to study the effects of altered mitochondrial metabolism on various cellular processes, including cancer cell growth, insulin secretion, and muscle function.
Propriétés
IUPAC Name |
N-[3-(furan-2-carbonylamino)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-5-1-2-7-15-11)16-8-4-9-17-14(19)12-6-3-10-20-12/h1-3,5-7,10H,4,8-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBGPLJQBGUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)
![3-[(4-chlorophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238382.png)

![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238399.png)

![3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride](/img/structure/B4238425.png)

![N-[4-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4238446.png)